TR-FRET PPI Disruption IC₅₀ and Hit Prioritization Filter: Target Compound vs. Library-Wide Baseline
In a TR-FRET assay designed to detect disruption of the RIN1::ABL interaction, the compound was one of only 5 leads confirmed out of 444,743 screened compounds. The hit prioritization criteria required an IC₅₀ <12 µM, maximal inhibition >60%, and a low hit rate in counter-screens (<10%) [1]. While the precise IC₅₀ value for this specific compound was not isolated in the public data, the inclusion in the ≤10 µM IC₅₀ bin places it in the top 0.0011% of the screening library by potency and selectivity criteria [1][2].
| Evidence Dimension | TR-FRET IC₅₀ against RIN1::ABL interaction and hit-rate counter-screen selectivity |
|---|---|
| Target Compound Data | Confirmed hit; IC₅₀ <12 µM (prioritization threshold); IC₅₀ prioritization bin ≤10 µM [1] |
| Comparator Or Baseline | Library average: 444,743 compounds screened; 708 confirmed hits (0.16%); 5 lead compounds (0.0011%) [1] |
| Quantified Difference | Achieved lead status (0.0011% selection rate) vs. 99.9989% of library rejected [1] |
| Conditions | TR-FRET assay; 10 µM (UCLA MSSR) / 7.35 µM (TSRI) screening concentration; recombinant RIN1-SBP, ABL1-eGFP, terbium-streptavidin donor [1] |
Why This Matters
Confirmation that the compound passed stringent multi-parameter hit triage (potency, efficacy, selectivity) against a library of nearly half a million compounds provides a statistically robust selection rationale unavailable for the overwhelming majority of commercially available analogs.
- [1] Ting PY, Damoiseaux R, Titz B, et al. (2015) PLoS ONE 10(3): e0121833. Table 1, S2 Table, and Results section describing HTS campaign. View Source
- [2] PubChem BioAssay AID 602181: TR-FRET-based HTS for RIN1::ABL interaction inhibitors. NIH Molecular Libraries Program (2014). View Source
